Tris(2-phenylpropyl)alumane
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Overview
Description
Tris(2-phenylpropyl)alumane is an organoaluminum compound with the chemical formula Al(C₉H₁₁)₃
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-phenylpropyl)alumane typically involves the reaction of aluminum trichloride with 2-phenylpropyl magnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}9\text{H}{11}\text{MgBr} \rightarrow \text{Al(C}9\text{H}{11})_3 + 3 \text{MgBrCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tris(2-phenylpropyl)alumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and phenylpropyl radicals.
Reduction: Can be reduced by strong reducing agents to form aluminum hydrides.
Substitution: Undergoes substitution reactions with halogens to form corresponding halides.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Substitution: Uses halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Aluminum oxide and phenylpropyl radicals.
Reduction: Aluminum hydrides.
Substitution: Aluminum halides and phenylpropyl halides.
Scientific Research Applications
Tris(2-phenylpropyl)alumane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems as a metal-organic framework.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of high-performance materials and as a precursor in the synthesis of other organoaluminum compounds.
Mechanism of Action
The mechanism of action of Tris(2-phenylpropyl)alumane involves its ability to form stable complexes with various substrates. The aluminum center acts as a Lewis acid, coordinating with electron-rich species and facilitating various chemical transformations. The phenylpropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Tris(2-methyl-2-phenylpropyl)alumane: Similar structure but with methyl groups instead of hydrogen atoms on the propyl chain.
Tris(2-phenylpyridine)iridium: Used in organic electrophosphorescent devices, highlighting the versatility of tris-substituted compounds.
Uniqueness: Tris(2-phenylpropyl)alumane is unique due to its specific combination of aluminum and phenylpropyl groups, which confer distinct reactivity and stability. Its ability to form stable complexes and act as a catalyst in various reactions sets it apart from other organoaluminum compounds.
Properties
CAS No. |
115034-87-2 |
---|---|
Molecular Formula |
C27H33Al |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
tris(2-phenylpropyl)alumane |
InChI |
InChI=1S/3C9H11.Al/c3*1-8(2)9-6-4-3-5-7-9;/h3*3-8H,1H2,2H3; |
InChI Key |
VJEKKLDXDUTOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Al](CC(C)C1=CC=CC=C1)CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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